A1B11

SIRT2 Isoform Selectivity AGK2

A1B11 is the superior chemical probe for SIRT2 target validation. Unlike AGK2 or Tenovin-6, its unique cyclopentylethyl triazole-benzamide scaffold provides true SIRT2 selectivity over SIRT1/3, eliminating off-target confounding critical in neurodegenerative disease models. Starting lead for SAR campaigns with 1.19-fold higher potency than analog A2B57. Orthogonal validation tool when combined with SirReal2/TM inhibitors. Use A1B11 to generate reproducible, on-target data. Request quote for high-purity lots.

Molecular Formula C22H25N5O
Molecular Weight 375.5 g/mol
Cat. No. B13434406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1B11
Molecular FormulaC22H25N5O
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCN2C=C(N=N2)C3=CC(=CC=C3)NC4=CC=CC=C4C(=O)N
InChIInChI=1S/C22H25N5O/c23-22(28)19-10-3-4-11-20(19)24-18-9-5-8-17(14-18)21-15-27(26-25-21)13-12-16-6-1-2-7-16/h3-5,8-11,14-16,24H,1-2,6-7,12-13H2,(H2,23,28)
InChIKeyJVKHKNXEQDIDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A1B11: A SIRT2-Selective Triazole-Benzamide Inhibitor with Defined IC50 for Neurodegenerative and Cancer Research


A1B11 (CAS 1602731-56-5) is a synthetic small molecule with the IUPAC name 2-{3-[1-(2-cyclopentyl-ethyl)-1H-[1,2,3]triazol-4-yl]-phenylamino}-benzamide . Its molecular formula is C22H25N5O and it has a molecular weight of 375.47 g/mol . The compound functions as a selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in the pathology of various neurodegenerative diseases and cancers [1].

Why Substituting A1B11 with Another SIRT2 Inhibitor Could Compromise Your Study


The field of SIRT2 pharmacology is characterized by highly variable isoform selectivity profiles across inhibitor chemotypes. A 2018 head-to-head comparison of major SIRT2 inhibitors demonstrated that compounds such as AGK2, SirReal2, Tenovin-6, and TM exhibit dramatically different potency and specificity profiles despite being classified under the same target class [1]. For instance, while SirReal2 is a highly potent inhibitor (IC50 = 140 nM), AGK2 and Tenovin-6 are known to significantly inhibit SIRT1 in addition to SIRT2 . This lack of class-wide uniformity means that substituting one SIRT2 inhibitor for another without verifying its specific quantitative profile can lead to confounding off-target effects and irreproducible results. A1B11, identified from a focused click-chemistry library, possesses a unique selectivity fingerprint that is not a class-wide property [2].

A1B11 Evidence Guide: Verifiable Differentiation in SIRT2 Inhibition, Selectivity, and Chemical Structure


SIRT2 Selectivity of A1B11 is Quantifiably Superior to the Common Tool Compound AGK2

In the original discovery study, A1B11 demonstrated higher SIRT2 selectivity compared to the widely used SIRT2 inhibitor AGK2. The study specifically identified A1B11 and A2B57 as SIRT2-selective inhibitors that were 'more SIRT2-selective than AGK2,' a known SIRT2 inhibitor [1]. A1B11 did not show significant inhibition against SIRT1 or SIRT3 at concentrations up to 100 μM [2]. This superior selectivity is a key differentiator, as many SIRT2 tool compounds (like AGK2) are known to exhibit significant SIRT1 inhibition [3].

SIRT2 Isoform Selectivity AGK2

The Unique Triazole-Benzamide Scaffold of A1B11 Confers a Distinct Pharmacophore

A1B11 (2-{3-[1-(2-cyclopentyl-ethyl)-1H-[1,2,3]triazol-4-yl]-phenylamino}-benzamide) is a member of a novel class of SIRT2 inhibitors assembled via click chemistry, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This synthetic approach produces a unique 1,2,3-triazole core linking a 2-anilinobenzamide pharmacophore to a cyclopentylethyl group . This is a distinct chemotype compared to other major SIRT2 inhibitor classes such as SirReal2 (an aminothiazole) or AGK2 (a thiobarbiturate derivative) . The structural uniqueness of A1B11 offers an alternative chemical matter for exploring SIRT2 biology, which is valuable for overcoming resistance or distinct binding modes.

Scaffold Click Chemistry SAR

A1B11 Demonstrates Superior Potency Compared to its Direct Structural Analog A2B57

Within the same click-chemistry library that produced A1B11, a closely related structural analog, A2B57, was also identified as a SIRT2-selective inhibitor. While both compounds share the same core benzamide pharmacophore, a direct comparison of their IC50 values reveals A1B11 is more potent [1]. A1B11 inhibits SIRT2 with an IC50 of 5.3 μM, whereas A2B57 exhibits an IC50 of 6.3 μM . This ~19% increase in potency is a quantifiable and reproducible advantage for the A1B11 scaffold.

SIRT2 Potency SAR

Optimal Use Cases for A1B11 Based on its Verified Differentiation Profile


Investigating SIRT2-Specific Biology in Neurodegenerative Disease Models

Based on its verified selectivity for SIRT2 over SIRT1 and SIRT3 [1], A1B11 is best suited as a chemical probe for studies where minimizing SIRT1 off-target activity is critical. This is particularly relevant in neurodegenerative disease research, as SIRT1 activation is often neuroprotective while SIRT2 inhibition is a therapeutic goal [2]. Using a less selective inhibitor like AGK2 could confound results by simultaneously inhibiting SIRT1 [3], whereas A1B11 allows for a more precise interrogation of SIRT2's specific role.

SAR Studies Focused on the Triazole-Benzamide SIRT2 Inhibitor Chemotype

A1B11 serves as a superior starting point over its analog A2B57 for structure-activity relationship (SAR) campaigns aiming to optimize the triazole-benzamide scaffold. The quantifiably higher potency of A1B11 (IC50 = 5.3 μM) compared to A2B57 (IC50 = 6.3 μM) [1] provides a 1.19-fold advantage, establishing it as the more promising lead compound from this series. Its unique cyclopentylethyl substitution offers a clear vector for further chemical optimization.

Target Validation Studies Requiring a SIRT2 Inhibitor with a Novel Mechanism of Action

Given the distinct chemical scaffold of A1B11 compared to other major SIRT2 inhibitors [1], it is an ideal tool for orthogonal target validation studies. When combined with data from other SIRT2 inhibitors (e.g., SirReal2, TM), a shared phenotype across structurally diverse chemotypes strengthens the case for on-target SIRT2-mediated pharmacology. This multi-inhibitor approach is a cornerstone of rigorous chemical biology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A1B11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.